喹啉-7-基甲胺

描述

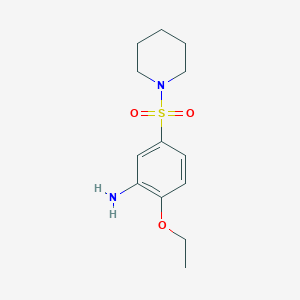

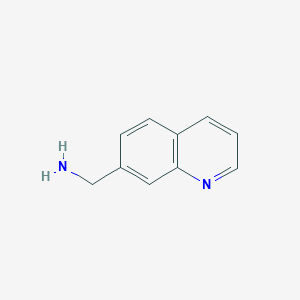

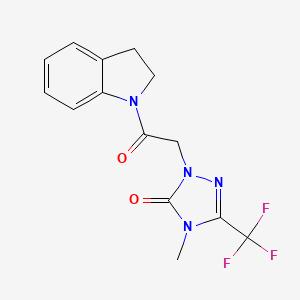

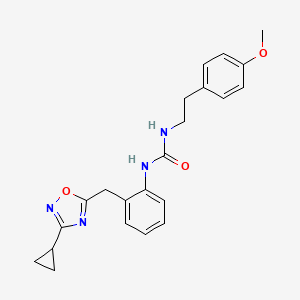

Quinolin-7-ylmethanamine is a derivative of the quinoline family, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential in medicinal chemistry, particularly as anti-HIV agents and cytotoxic compounds against cancer cells .

Synthesis Analysis

The synthesis of quinolin-7-ylmethanamine derivatives can be achieved through C(sp3)-H amination reactions. One method involves the use of rhodium(III) catalysis with azodicarboxylates to construct quinolin-8-ylmethanamine derivatives . Another approach utilizes rhodium(III)-catalyzed intermolecular amidation with azides via C(sp3)-H bond activation, which proceeds efficiently under external oxidant-free conditions . These methods highlight the versatility of rhodium catalysis in the functionalization of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinolin-7-ylmethanamine derivatives is characterized by the presence of a quinoline core with an amino group at the 7-position. The rhodacycle intermediate isolated during the rhodium(III)-catalyzed synthesis provides insight into the molecular structure and the mechanism of the C(sp3)-H bond activation process .

Chemical Reactions Analysis

Quinolin-7-ylmethanamine derivatives can be synthesized through various chemical reactions, including the Mannich-type reaction. An example of this is the synthesis of 7-(imidazolidin-1-ylmethyl)quinolin-8-ol, which is an unexpected product formed in a basic medium from a reaction involving 8-hydroxyquinoline . This expands the scope of potential chemical reactions and products derived from quinoline compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-7-ylmethanamine derivatives are influenced by the substituents on the quinoline ring. For instance, the anti-HIV activity and low cell toxicity of certain derivatives are attributed to specific aryl or heteroaryl groups attached to the quinoline core . The quantitative structure-activity relationship (QSAR) analysis provides guidelines for designing new compounds with desired properties .

科学研究应用

Rhodium(III)-Catalyzed Intermolecular Amidation

- 王等人(2014年)在《有机化学杂志》中的研究描述了通过铑(III)催化的酰胺化反应高效合成喹啉-8-基甲胺衍生物。该过程突出了在无氧化剂条件下对C(sp³)-H键的官能化,表明其在有机合成中的潜力(Wang等人,2014年)。

C(sp3)-H胺化和细胞毒性评估

- 2017年,Jeong等人报道了对8-甲基喹啉进行C(sp3)-H胺化,导致喹啉-8-基甲胺衍生物的形成。这些化合物被评估其对各种癌细胞系的细胞毒性,突显了它们在抗癌药物开发中的潜力(Jeong et al., 2017)。

马卡鲁胺类似物的抗癌活性

- 王等人(2009年)在《临床癌症研究》中探讨了新型合成马卡鲁胺类似物的抗癌活性,包括具有喹啉-7-基甲胺结构的化合物。这些化合物在体外和体内显示出有希望的抗癌活性,特别是对乳腺癌细胞系(Wang et al., 2009)。

金属离子的荧光化学传感器

- 2014年,李等人在《达尔顿传输》中介绍了一种基于喹啉的金属离子荧光传感器。这种传感器,包含喹啉-8-基甲胺,展示了对Zn(2+)离子的选择性和敏感检测,展示了喹啉衍生物在化学传感中的应用(Li et al., 2014)。

合成和作为抗癌药物的评估

- Penthala等人(2014年)在《医药化学通讯》中合成了一系列喹啉基氰基苯乙烯类似物,包括喹啉-2-基和喹啉-3-基衍生物。这些化合物对各种人类癌细胞系表现出显著的抗癌活性,表明它们作为抗癌药物的潜力(Penthala et al., 2014)。

喹啉作为癌症药物发现中的特权骨架

- Solomon和Lee(2011年)在《当前药物化学》中讨论了喹啉作为药物发现中的特权骨架的作用,特别是在抗癌应用中。基于喹啉的化合物由于其结构多样性和生物活性,已经显示出对各种癌症靶点的有效性(Solomon & Lee, 2011)。

抗增殖活性和拓扑异构酶抑制

- Ribeiro等人(2019年)在《欧洲药物化学杂志》中合成了喹啉-4-基甲烯基硫脲衍生物,并评估了它们的抗增殖活性。这些化合物对乳腺肿瘤细胞和巨噬细胞表现出显著的活性,进一步突显了喹啉衍生物在癌症治疗中的实用性(Ribeiro et al., 2019)。

Ru(II)-催化的酰胺化反应

- Liu等人(2015年)在《化学通讯》中描述了Ru(II)-催化的8-甲基喹啉与叠氮化物的酰胺化反应,产生喹啉-8-基甲胺。这项研究强调了钌催化在高效合成喹啉衍生物中的潜力(Liu et al., 2015)。

作用机制

Target of Action

Quinolin-7-ylmethanamine is a quinoline derivative. Quinolines and their derivatives have been found to target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial agents .

Mode of Action

Quinolin-7-ylmethanamine, like other quinolines, is believed to interact with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, leading to cell death .

Biochemical Pathways

Quinolines are known to interfere with dna synthesis and transcription by inhibiting dna gyrase and topoisomerase iv . This disruption can lead to cell death, effectively stopping the spread of the bacteria .

Pharmacokinetics

Quinolones, a class of drugs that includes quinoline derivatives, are known to have good oral bioavailability and are distributed widely in body tissues . They are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of Quinolin-7-ylmethanamine’s action is the inhibition of bacterial growth. By disrupting DNA replication and transcription, it prevents the bacteria from multiplying, which can lead to the death of the bacterial population .

Action Environment

The efficacy and stability of Quinolin-7-ylmethanamine can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the drug’s stability and action . .

属性

IUPAC Name |

quinolin-7-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZJLQQKSKBTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-7-ylmethanamine | |

CAS RN |

773092-54-9 | |

| Record name | quinolin-7-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)